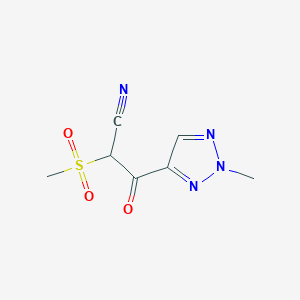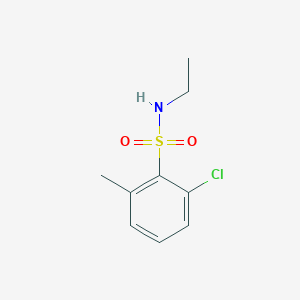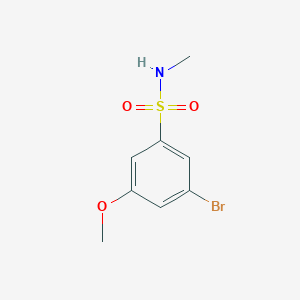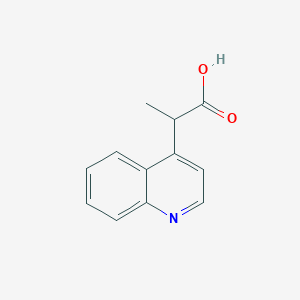
2-Chloro-3-methyl-5-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of benzoic acid, characterized by the presence of a chloro group, a methyl group, and a sulfamoyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid typically involves the chlorination of 3-methylbenzoic acid followed by sulfonation
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The sulfamoyl group can be reduced under specific conditions to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
科学的研究の応用
2-Chloro-3-methyl-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The chloro and sulfamoyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Chloro-3-methylbenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.
3-Methyl-5-sulfamoylbenzoic acid:
2-Chloro-5-sulfamoylbenzoic acid: Similar structure but different positioning of the methyl group, leading to variations in chemical behavior.
Uniqueness: 2-Chloro-3-methyl-5-sulfamoylbenzoic acid is unique due to the specific combination of chloro, methyl, and sulfamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
特性
分子式 |
C8H8ClNO4S |
|---|---|
分子量 |
249.67 g/mol |
IUPAC名 |
2-chloro-3-methyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H8ClNO4S/c1-4-2-5(15(10,13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
InChIキー |
PNBHYBKHPRSQOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


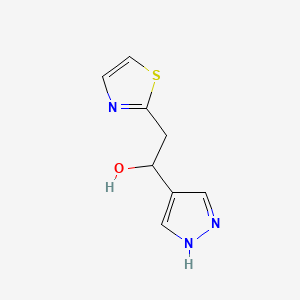
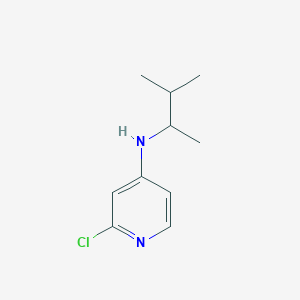
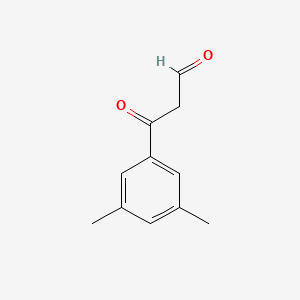
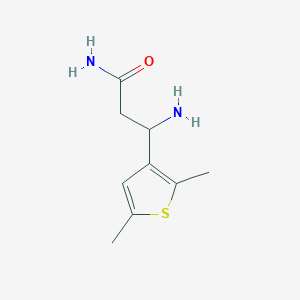

![1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314289.png)
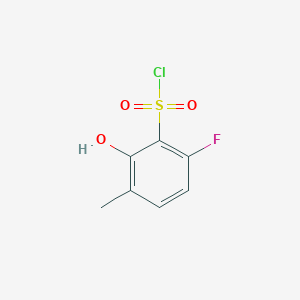
amine](/img/structure/B13314296.png)
